SJ26

WNT Signaling G-quadruplex Transcriptional Regulation

SJ26 (CAS: 1801288-67-4) is a synthetic, tetracyclic azafluorenone small molecule derived from the 6-substituted 9-chloro-11H-indeno[1,2-c]quinolin-11-one scaffold. Its molecular formula is C29H32ClN3O and its molecular weight is 474.04 g/mol.

Molecular Formula C29H32ClN3O
Molecular Weight 474.0 g/mol
Cat. No. B15544638
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSJ26
Molecular FormulaC29H32ClN3O
Molecular Weight474.0 g/mol
Structural Identifiers
InChIInChI=1S/C29H32ClN3O/c30-21-8-9-22-24(18-21)28(34)26-23-6-1-2-7-25(23)32-29(27(22)26)33-16-12-20(13-17-33)5-3-4-19-10-14-31-15-11-19/h1-2,6-9,18-20,31H,3-5,10-17H2
InChIKeyIQOUYASKMSKZMW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

SJ26 Chemical and Biological Profile: A Tetracyclic Azafluorenone WNT1 Inhibitor


SJ26 (CAS: 1801288-67-4) is a synthetic, tetracyclic azafluorenone small molecule derived from the 6-substituted 9-chloro-11H-indeno[1,2-c]quinolin-11-one scaffold [1]. Its molecular formula is C29H32ClN3O and its molecular weight is 474.04 g/mol [1]. SJ26 is classified as a Wnt1 inhibitor with anticancer activity [1]. It acts by binding to and stabilizing the G-quadruplex DNA structure within the promoter region of the WNT1 gene, thereby repressing WNT1 transcription and its downstream signaling pathways [1]. This mechanism results in the suppression of cancer cell migration activity [1].

Why SJ26 Is Not Interchangeable with Conventional Wnt Pathway Inhibitors


SJ26 possesses a distinct mechanism of action (MOA) that differentiates it from other commercially available Wnt pathway inhibitors, making simple substitution for research purposes problematic. Most Wnt inhibitors, such as LGK974 (a Porcupine inhibitor) or IWR-1 (a Tankyrase inhibitor), target specific enzymes involved in Wnt ligand secretion or the destruction complex, thereby broadly modulating canonical Wnt/β-catenin signaling [REFS-1, REFS-2]. In contrast, SJ26 functions as a G-quadruplex stabilizer that specifically represses WNT1 gene expression at the transcriptional level [1]. This fundamental difference in MOA means that experimental outcomes, particularly those concerning WNT1-specific functions or resistance mechanisms, cannot be assumed to be equivalent when substituting one inhibitor class for another [1].

Quantitative Differentiation of SJ26: Direct Comparison with WNT1 and Wnt Pathway Inhibitors


Mechanism of Action: SJ26 is a Unique G-Quadruplex Stabilizer Distinct from Enzyme-Targeting Wnt Inhibitors

SJ26's mechanism of action is distinct from other major classes of Wnt inhibitors. It acts as a G-quadruplex stabilizer to repress WNT1 expression [1]. In contrast, LGK974 inhibits Porcupine, an enzyme required for Wnt ligand palmitoylation and secretion [2]. IWR-1 inhibits Tankyrase to stabilize the β-catenin destruction complex [3]. This fundamental difference in target class (DNA structure vs. enzyme active site) makes SJ26 a unique tool for probing WNT1-specific transcription and its consequences [1].

WNT Signaling G-quadruplex Transcriptional Regulation Mechanism of Action

SJ26 Represses WNT1 Expression at 10 μM While Showing No Cytotoxicity up to 30 μM

In a cell-based reporter assay using the H1299 cell line, treatment with 10 μM SJ26 resulted in a 42.7% reduction in secreted alkaline phosphatase (SEAP) activity driven by the wild-type WNT1 promoter, indicating significant repression of WNT1 expression [1]. Importantly, in parallel viability assays, SJ26 did not show significant cytotoxic activity at concentrations up to 30 μM [1]. This suggests that the observed effects on migration are due to target-specific transcriptional repression rather than general cellular toxicity.

WNT1 Expression Reporter Assay Cytotoxicity Selectivity

SJ26's Activity is Strictly Dependent on Intact WNT1 Promoter G-Quadruplex Structure

The inhibitory effect of SJ26 is mechanistically dependent on the G-quadruplex structure in the WNT1 promoter. In reporter assays using promoter mutants (m1 and m6) that disrupt G-quadruplex formation, SJ26 failed to repress SEAP activity, unlike its effect on the wild-type promoter [1]. This contrasts with some other Wnt inhibitors, whose activity may be less stringently dependent on a single, defined DNA structural element.

G-quadruplex Target Validation Promoter Mutagenesis Mechanism Specificity

High-Impact Research and Discovery Applications for the SJ26 WNT1 Inhibitor


Probing WNT1-Specific Functions in Cancer Metastasis and Migration

SJ26 is the optimal tool for researchers investigating the specific role of WNT1 in cancer cell migration and metastasis [1]. Its direct and unique mechanism of repressing WNT1 transcription, validated by promoter mutant assays, allows for clean interrogation of WNT1-dependent processes without confounding effects from broader Wnt pathway modulation or acute cytotoxicity [1]. This is particularly valuable in studies of epithelial-to-mesenchymal transition (EMT) and tumor cell invasion, where WNT1 is a known driver.

Investigating G-Quadruplex Biology and Targeting as a Therapeutic Strategy

As a validated G-quadruplex stabilizer that targets the WNT1 promoter, SJ26 serves as a critical chemical probe for fundamental research into G-quadruplex structures in oncogene regulation [1]. Its loss-of-function in promoter mutant models provides a clear experimental framework for distinguishing specific G-quadruplex-mediated effects from other cellular responses, enabling the study of this emerging class of drug targets [1].

Exploring Resistance Mechanisms to Conventional Wnt Pathway Inhibitors

Given the emergence of resistance to Porcupine and Tankyrase inhibitors in certain cancer models, SJ26 provides a complementary tool with a completely orthogonal mechanism [REFS-1, REFS-2]. Researchers can use SJ26 to determine if WNT1 addiction persists in cells that have become resistant to LGK974 or IWR-1, thereby identifying new therapeutic vulnerabilities and combination strategies [REFS-1, REFS-2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for SJ26

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.